molecular formula C19H19NO2 B11834107 2-[4-(Diethylamino)phenyl]-4H-1-benzopyran-4-one CAS No. 195601-24-2

2-[4-(Diethylamino)phenyl]-4H-1-benzopyran-4-one

Cat. No.: B11834107
CAS No.: 195601-24-2
M. Wt: 293.4 g/mol
InChI Key: JILZTISUADCYOS-UHFFFAOYSA-N
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Description

2-(4-(Diethylamino)phenyl)-4H-chromen-4-one is a chemical compound that belongs to the class of coumarins Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Diethylamino)phenyl)-4H-chromen-4-one typically involves the condensation of 4-(diethylamino)benzaldehyde with 4-hydroxycoumarin. This reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is heated under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Diethylamino)phenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(Diethylamino)phenyl)-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(Diethylamino)phenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases, leading to the suppression of cancer cell proliferation. The compound’s fluorescent properties also make it useful in imaging and diagnostic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Diethylamino)phenyl)-4H-chromen-4-one stands out due to its strong fluorescence and ability to act as a versatile probe in various scientific applications. Its unique diethylamino group enhances its solubility and reactivity, making it a valuable compound in both research and industrial settings .

Properties

CAS No.

195601-24-2

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

2-[4-(diethylamino)phenyl]chromen-4-one

InChI

InChI=1S/C19H19NO2/c1-3-20(4-2)15-11-9-14(10-12-15)19-13-17(21)16-7-5-6-8-18(16)22-19/h5-13H,3-4H2,1-2H3

InChI Key

JILZTISUADCYOS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

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